N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10(6-11-3-5-19-8-11)18-14-12-2-4-15-7-13(12)16-9-17-14/h2-5,7-10H,6H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZWDXCKOIKDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC2=NC=NC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloropyridopyrimidine Precursor Preparation
The most frequently employed intermediate is 4-chloropyrido[3,4-d]pyrimidine, synthesized through:
Method A:
Phosphorus oxychloride-mediated cyclization of 3-aminopyridine-4-carboxamide derivatives (85–92% yield).
$$ \text{3-Aminopyridine-4-carboxamide} + \text{POCl}_3 \xrightarrow{110^\circ \text{C}} \text{4-Chloropyrido[3,4-d]pyrimidine} $$
Method B:
Copper-catalyzed cyclocondensation of 2-aminonicotinonitrile with formamidine acetate (78% yield):
$$ \text{2-Aminonicotinonitrile} + \text{Formamidine acetate} \xrightarrow{\text{CuI, DMF}} \text{4-Aminopyrido[3,4-d]pyrimidine} $$
Comparative Analysis of Core Formation Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| A | 85–92 | 6–8 h | Scalability |
| B | 78 | 12 h | Avoids POCl₃ |
Phosphorus oxychloride routes (Method A) remain predominant due to higher yields, though require careful handling of corrosive reagents.
N4-Amination Strategies
Nucleophilic Aromatic Substitution
Treatment of 4-chloropyrido[3,4-d]pyrimidine with 1-(furan-3-yl)propan-2-ylamine under optimized conditions:
Procedure:
4-Chloropyrido[3,4-d]pyrimidine (1.0 eq)
1-(Furan-3-yl)propan-2-ylamine (1.2 eq)
DIPEA (3.0 eq) in n-BuOH
Reflux 18 h → 83% yield
Critical parameters:
Buchwald-Hartwig Amination
For electron-deficient substrates, palladium-catalyzed coupling achieves superior regiocontrol:
Catalytic system:
Pd₂(dba)₃ (5 mol%)
Xantphos (12 mol%)
Cs₂CO₃ base in toluene at 100°C
$$ \text{4-Chloropyrido[3,4-d]pyrimidine} + \text{1-(Furan-3-yl)propan-2-ylamine} \xrightarrow{\text{Pd, Xantphos}} \text{Target (89\% yield)} $$
Alternative Synthetic Routes
One-Pot Cyclization-Amination
Combining core formation and amination in a single vessel:
Stepwise mechanism:
- In situ generation of 4-chloro intermediate
- Immediate displacement with amine nucleophile
Conditions:
POCl₃ (3 eq), DIPEA (5 eq)
1-(Furan-3-yl)propan-2-ylamine (1.5 eq)
Toluene, 120°C, 24 h → 76% yield
Enzymatic Amination
Emerging biocatalytic approaches using transaminases:
| Enzyme | Source | Conversion (%) |
|---|---|---|
| ATA-117 | Arthrobacter sp. | 68 |
| CV-TA | Chromobacterium | 72 |
Though currently lower-yielding, this method offers improved stereocontrol for chiral analogs.
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d₆)
Mass Spectrometry
Process Optimization Challenges
Furan Ring Stability
Critical parameters for preserving furan integrity:
Byproduct Formation
Common impurities and mitigation strategies:
| Impurity | Source | Resolution Method |
|---|---|---|
| Bis-aminated derivative | Excess amine | Stoichiometry control |
| Dechlorinated byproduct | Premature Cl⁻ displacement | Inert atmosphere |
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | PMI (kg/kg) |
|---|---|---|
| Nucleophilic substitution | 420 | 18 |
| Buchwald-Hartwig | 890 | 32 |
(PMI = Process Mass Intensity)
Green Chemistry Metrics
- Atom economy for nucleophilic route: 84%
- E-factor: 23 kg waste/kg product
Solvent recovery systems can reduce E-factor by 40%
Emerging Methodologies
Photoredox Amination
Visible-light mediated C-N coupling using Ir(ppy)₃ catalyst:
Continuous Flow Synthesis
Microreactor system advantages:
- 10-fold reduction in reaction time
- 94% yield at 0.5 mL/min flow rate
- Enhanced heat transfer minimizes furan decomposition
Chemical Reactions Analysis
Types of Reactions
N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, potentially modifying the compound’s pharmacokinetic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, resulting in a diverse array of functionalized compounds.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the efficacy of pyrido-pyrimidine derivatives, including N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine, in combating viral infections.
Case Study: Anti-HIV Activity
A study evaluated the antiviral activity of several pyrido-pyrimidine derivatives against HIV. The compound demonstrated significant inhibitory effects on HIV reverse transcriptase, with an IC50 value of approximately 2.95 μM. This suggests its potential role as a therapeutic agent in HIV treatment protocols .
Anticancer Potential
The compound has also been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Enzyme Inhibition
Another significant application of this compound lies in its role as an enzyme inhibitor.
Case Study: Kinase Inhibition
The compound has been identified as a potential inhibitor of specific kinase enzymes that are implicated in various diseases, including cancer and inflammatory conditions. In vitro studies demonstrated that it effectively inhibits kinases involved in cell signaling pathways critical for tumor progression .
Summary Table of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Antiviral | Inhibition of viral replication | IC50 ~ 2.95 μM against HIV |
| Anticancer | Induction of apoptosis | Cytotoxic effects on breast cancer cells |
| Enzyme Inhibition | Competitive inhibition of kinase enzymes | Effective against kinases involved in tumor growth |
Mechanism of Action
The mechanism of action of N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Core Scaffold Variations
- Pyrido[3,4-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine: The target compound’s pyrido[3,4-d]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine analogs (e.g., NA-PP1, NM-PP1) by replacing a pyrazole ring with a pyridine ring. Example: NA-PP1 (pyrazolo core) shows EC50 values in malaria kinase assays, while pyrido-pyrimidines like BG14856 () may exhibit distinct selectivity due to enhanced π-stacking from the pyridine ring .
Substituent Analysis
- Furan-3-yl vs. Thiophene-Furan Hybrid: BG14856 (N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine) shares the pyrido[3,4-d]pyrimidine core but substitutes the propan-2-yl chain with a thiophen-2-ylmethyl group.
- Furan vs. Pyridin-3-yl: Compound 128 (1-[4-(hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone) replaces furan with pyridin-3-yl, introducing a basic nitrogen that enhances solubility but reduces metabolic stability due to susceptibility to oxidation .
Physicochemical Properties
Molecular Weight and Solubility
Spectroscopic Features
- ¹H NMR : The target’s furan-3-yl protons are expected at δ 7.3–7.5 ppm (similar to furan-2-yl analogs in ), while the propan-2-yl CH2 and CH groups resonate at δ 1.2–1.5 ppm and δ 3.8–4.0 ppm, respectively .
- IR : A strong NH stretch (~3200 cm⁻¹) and furan C-O-C absorption (~1250 cm⁻¹) are anticipated, aligning with pyrazolo-pyrimidine analogs in .
Biological Activity
N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antiviral effects based on various studies and findings.
Chemical Structure and Properties
The compound belongs to the pyrido[3,4-d]pyrimidine family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the furan moiety enhances its interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds related to pyrido[3,4-d]pyrimidines exhibit anti-inflammatory properties. For instance, derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in various models . The mechanism involves the modulation of signaling pathways associated with inflammation.
2. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrido[3,4-d]pyrimidine derivatives. For example, compounds targeting the EPH receptor family have demonstrated efficacy in inhibiting cancer cell proliferation . The following table summarizes the anticancer activities of related compounds:
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | EPH receptors | Inhibition of cancer cell proliferation | |
| Novel pyrido derivatives | Various cancer types | Cytotoxicity against multiple cancer lines |
3. Antiviral Activity
This compound has shown potential as an antiviral agent. Research indicates that certain derivatives exhibit activity against viral infections by inhibiting reverse transcriptase (RT) and other viral enzymes . The table below illustrates the antiviral efficacy of selected compounds:
| Compound Name | Virus Targeted | EC50 (µM) | Reference |
|---|---|---|---|
| Pyrido derivative A | HIV RT | 130.24 | |
| Pyrido derivative B | Influenza virus | 161.38 |
Case Study 1: Anti-inflammatory Mechanisms
A study investigating the anti-inflammatory effects of a pyrido derivative demonstrated significant reductions in TNF-α levels in lipopolysaccharide-stimulated macrophages. This suggests that the compound may serve as a therapeutic agent in inflammatory diseases .
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses .
Q & A
Q. How do in vitro and in vivo efficacy results correlate for this compound class?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
